Anhydrodihydroartemisinin Anhydrodihydroartemisinin
Brand Name: Vulcanchem
CAS No.: 82596-30-3
VCID: VC21126959
InChI: InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
SMILES: CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol

Anhydrodihydroartemisinin

CAS No.: 82596-30-3

Cat. No.: VC21126959

Molecular Formula: C15H22O4

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Anhydrodihydroartemisinin - 82596-30-3

Specification

CAS No. 82596-30-3
Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
IUPAC Name (1R,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene
Standard InChI InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14-,15+/m1/s1
Standard InChI Key UKXCIQFCSITOCY-VLDCTWHGSA-N
Isomeric SMILES C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C
SMILES CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C
Canonical SMILES CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator